Ro 24-6392

Description

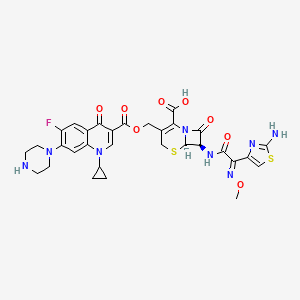

Structure

3D Structure

Properties

IUPAC Name |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carbonyl)oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H31FN8O8S2/c1-47-37-22(19-13-50-31(33)35-19)26(42)36-23-27(43)40-24(29(44)45)14(12-49-28(23)40)11-48-30(46)17-10-39(15-2-3-15)20-9-21(38-6-4-34-5-7-38)18(32)8-16(20)25(17)41/h8-10,13,15,23,28,34H,2-7,11-12H2,1H3,(H2,33,35)(H,36,42)(H,44,45)/b37-22+/t23-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPWTZPXSZLWXHL-LJPPBSFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)C4=CN(C5=CC(=C(C=C5C4=O)F)N6CCNCC6)C7CC7)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)C4=CN(C5=CC(=C(C=C5C4=O)F)N6CCNCC6)C7CC7)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31FN8O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

726.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131149-63-8 | |

| Record name | Ro 24-6392 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131149638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Ro 24-6392

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ro 24-6392 is a novel, ester-linked co-drug that demonstrates a dual mechanism of antibacterial action by combining the functionalities of a cephalosporin and a fluoroquinolone. This unique design allows for sequential targeting of two critical bacterial processes: cell wall synthesis and DNA replication. Initially, the intact molecule primarily exerts its effect by inhibiting penicillin-binding proteins (PBPs), crucial enzymes in peptidoglycan synthesis. Subsequently, through hydrolysis of its ester linkage, this compound releases ciprofloxacin, a potent inhibitor of DNA gyrase. This dual-action strategy offers the potential for broad-spectrum activity and a unique approach to combating bacterial infections.

Core Mechanism of Action

This compound is a mutual prodrug, specifically an ester-linked conjugate of desacetylcefotaxime (the active metabolite of the cephalosporin cefotaxime) and the fluoroquinolone ciprofloxacin.[1][2] Its antibacterial activity is a composite of the actions of both of its constituent parts, which are released upon hydrolysis of the ester bond.[3][4]

The proposed mechanism unfolds in a sequential manner:

-

Initial Cephalosporin Action: The intact this compound molecule acts as a cephalosporin. It targets and binds to essential penicillin-binding proteins (PBPs), with a particular affinity for PBP 3.[3] The inhibition of PBP 3 disrupts the synthesis of the bacterial cell wall, leading to the formation of filamentous cells.[3] This initial action is characteristic of cephalosporin antibiotics.

-

Hydrolysis and Release of Ciprofloxacin: The ester linkage in this compound is susceptible to hydrolysis, a process that can be either enzymatic or non-enzymatic. This cleavage releases desacetylcefotaxime and ciprofloxacin.[5]

-

Subsequent Quinolone Action: Once liberated, ciprofloxacin acts as a potent inhibitor of bacterial DNA gyrase (a type II topoisomerase).[3][6] By stabilizing the enzyme-DNA complex, ciprofloxacin prevents the re-ligation of cleaved DNA strands, leading to a disruption of DNA replication and ultimately, cell death.[6] This quinolone-mediated effect is observed after an initial period of cephalosporin-like activity.[3]

This dual-mode of action is supported by experimental evidence, including studies on nucleoid segregation in Escherichia coli. In these studies, this compound initially produces a "cephalosporin response" (no effect on nucleoid segregation), followed by a "quinolone response" (disruption of nucleoid segregation) after a delay, which corresponds to the time required for the release of free ciprofloxacin.[3]

Quantitative Data

A comprehensive understanding of the potency of this compound and its components requires a comparative analysis of their activity against key bacterial targets and their minimum inhibitory concentrations (MICs) against a range of bacteria.

| Compound/Drug | Target | Parameter | Value (µg/mL) | Organism(s) |

| This compound | Penicillin-Binding Protein 3 (PBP 3) | Binding | Binds to PBP 3 | Escherichia coli |

| DNA Gyrase | Inhibition | Inhibits DNA gyrase | Escherichia coli | |

| Desacetylcefotaxime | Penicillin-Binding Proteins (PBPs) | MIC | 16 (Geometric Mean) | Staphylococcus aureus |

| Ciprofloxacin | DNA Gyrase | IC50 | 10.71 µM | Escherichia coli |

| Topoisomerase IV | IC50 | 5.4 µM | Escherichia coli | |

| MIC | 0.004 - 0.03 | Enterobacteriaceae | ||

| MIC | 0.25 | Pseudomonas aeruginosa | ||

| MIC | 0.25 - 0.50 | Staphylococcus aureus |

Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

Penicillin-Binding Protein (PBP) Competitive Binding Assay

This assay is used to determine the affinity of β-lactam antibiotics for their target PBPs.

Objective: To assess the binding of this compound and desacetylcefotaxime to PBP 3.

Methodology:

-

Membrane Preparation:

-

Bacterial cells (e.g., Escherichia coli) are grown to mid-log phase and harvested by centrifugation.

-

The cell pellet is washed and resuspended in a suitable buffer (e.g., phosphate-buffered saline).

-

Cells are lysed by sonication or French press, and the cell debris is removed by low-speed centrifugation.

-

The supernatant is then subjected to ultracentrifugation to pellet the cell membranes containing the PBPs.

-

The membrane pellet is washed and resuspended in a storage buffer.

-

-

Competitive Binding:

-

Aliquots of the membrane preparation are incubated with varying concentrations of the test compound (this compound or desacetylcefotaxime) for a specified time at a controlled temperature (e.g., 30 minutes at 30°C).

-

A saturating concentration of a radiolabeled or fluorescently tagged penicillin (e.g., [14C]benzylpenicillin or Bocillin-FL) is then added to the mixture and incubated for a further period (e.g., 10 minutes at 30°C).

-

-

Detection and Quantification:

-

The reaction is stopped by the addition of a sample buffer containing sodium dodecyl sulfate (SDS).

-

The membrane proteins are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

If using a radiolabeled probe, the gel is dried and exposed to X-ray film (fluorography). If using a fluorescent probe, the gel is visualized using a fluorescence scanner.

-

The intensity of the bands corresponding to the PBPs is quantified. The concentration of the test compound that inhibits 50% of the binding of the labeled penicillin (IC50) is then determined.

-

DNA Gyrase Inhibition Assay (Supercoiling Assay)

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Objective: To determine the inhibitory effect of this compound and ciprofloxacin on DNA gyrase.

Methodology:

-

Reaction Setup:

-

The reaction mixture contains purified DNA gyrase, relaxed plasmid DNA (e.g., pBR322) as a substrate, ATP, and a suitable reaction buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, and spermidine).

-

Varying concentrations of the test compound (this compound or ciprofloxacin) are added to the reaction mixtures. A control reaction without any inhibitor is also included.

-

-

Enzymatic Reaction:

-

The reactions are incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes) to allow for the supercoiling of the plasmid DNA by DNA gyrase.

-

-

Analysis of DNA Topology:

-

The reaction is stopped by the addition of a stop buffer (containing a chelating agent like EDTA and a loading dye).

-

The different topological forms of the plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.

-

The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.

-

The amount of supercoiled DNA in each lane is quantified. The concentration of the test compound that inhibits 50% of the supercoiling activity (IC50) is calculated.

-

Nucleoid Segregation Assay in Escherichia coli

This assay is used to differentiate between the cellular effects of β-lactams and quinolones by observing their impact on the segregation of bacterial chromosomes (nucleoids).

Objective: To determine the temporal effects of this compound on nucleoid segregation and distinguish between its cephalosporin and quinolone activities.

Methodology:

-

Bacterial Culture and Treatment:

-

Escherichia coli cells are grown to early exponential phase in a suitable growth medium.

-

The bacterial culture is then treated with the test compound (this compound) at a concentration that causes filamentation. Control cultures with a known β-lactam (e.g., cefotaxime) and a known quinolone (e.g., ciprofloxacin) are also prepared.

-

-

Sample Preparation and Staining:

-

At different time points after drug addition (e.g., 1 hour and 2 hours), samples of the cultures are taken.

-

The cells are fixed and stained with a DNA-specific fluorescent dye, such as 4',6-diamidino-2-phenylindole (DAPI), to visualize the nucleoids.

-

-

Fluorescence Microscopy:

-

The stained cells are observed under a fluorescence microscope.

-

The morphology of the cells (e.g., filamentation) and the distribution and appearance of the nucleoids within the cells are examined.

-

β-lactams typically cause filamentation without affecting the segregation of nucleoids, resulting in multiple, regularly spaced nucleoids along the filament.

-

Quinolones, on the other hand, disrupt nucleoid segregation, leading to the appearance of a single, large, centrally located nucleoid or an uneven distribution of condensed nucleoids.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows described above.

Caption: Dual mechanism of action of this compound.

Caption: Workflow for PBP competitive binding assay.

Caption: Workflow for DNA gyrase supercoiling inhibition assay.

Conclusion

This compound represents a sophisticated approach to antibacterial drug design, leveraging a dual-action mechanism to target two distinct and essential bacterial pathways. The initial cephalosporin-like activity against cell wall synthesis, followed by the release of a potent DNA gyrase inhibitor, provides a multi-pronged attack. This technical guide has outlined the core mechanism of action, provided available quantitative data, detailed the key experimental protocols for its elucidation, and visualized the underlying processes. Further research to quantify the binding affinities and inhibitory concentrations of the intact co-drug and its hydrolysis products in a comparative manner will be crucial for fully characterizing its pharmacological profile and potential clinical utility.

References

- 1. Mode of action of the dual-action cephalosporin Ro 23-9424 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro activity of this compound, a novel ester-linked co-drug combining ciprofloxacin and desacetylcefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Cephalosporin 3'-quinolone esters with a dual mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of Ro 23-9424, a dual-action cephalosporin, in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Co-Drug Ro 24-6392

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 24-6392 is a novel, ester-linked co-drug that combines two established antibacterial agents: ciprofloxacin, a fluoroquinolone, and desacetylcefotaxime, a cephalosporin metabolite. This dual-action compound was designed to exhibit a broad spectrum of activity by leveraging the distinct mechanisms of action of its parent molecules. Developed by Roche, its progression was discontinued at the preclinical stage. This guide provides a comprehensive overview of the available technical data on this compound, including its mechanism of action, in vitro antibacterial activity, and the experimental protocols used in its evaluation.

Introduction

The emergence of antibiotic resistance necessitates the exploration of innovative therapeutic strategies. One such approach is the development of co-drugs, which involve the covalent linkage of two distinct pharmacological agents. This design can offer several advantages, including a broadened spectrum of activity, synergistic effects, and potentially altered pharmacokinetic profiles. This compound is an exemplar of this strategy, chemically joining a fluoroquinolone and a cephalosporin to target multiple essential bacterial processes simultaneously.[1][2][3]

Mechanism of Action

The antibacterial activity of this compound is a composite of the actions of its constituent parts, ciprofloxacin and desacetylcefotaxime.[4] The ester linkage is designed to be cleaved by bacterial enzymes, releasing the two active agents.[4]

-

Ciprofloxacin Component: As a fluoroquinolone, ciprofloxacin targets bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[5] By inhibiting these enzymes, it prevents DNA replication and repair, leading to bacterial cell death. A key indicator of quinolone activity is the disruption of nucleoid segregation during cell division.[6]

-

Desacetylcefotaxime Component: This cephalosporin derivative inhibits bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs), particularly PBP3 in Escherichia coli.[4][6] Inhibition of PBP3 leads to the formation of filamentous bacterial cells.[6]

The dual-action nature of this compound allows it to exert both cephalosporin-like and quinolone-like effects.[4][6]

Signaling Pathway and Mechanism of Action

Caption: Dual mechanism of action of this compound following enzymatic cleavage.

In Vitro Antibacterial Activity

This compound has demonstrated a broad spectrum of activity against a wide range of aerobic bacteria.[1] In initial studies, 98.6% of tested strains were inhibited by concentrations of ≤8 mg/L.[1] Enterococcal strains were found to be resistant, with MICs ≥32 mg/L.[1] The potency of this compound was generally observed to be intermediate between that of its parent components, ciprofloxacin and desacetylcefotaxime.[1] However, for Providencia stuartii and penicillin-resistant pneumococci, this compound was more potent than either of its components.[1]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

| Bacterial Species | MIC50 (mg/L) | MIC90 (mg/L) |

| Escherichia coli | ≤0.06 | 0.12 |

| Klebsiella pneumoniae | 0.12 | 0.25 |

| Enterobacter cloacae | 0.25 | 2 |

| Serratia marcescens | 0.5 | 2 |

| Proteus mirabilis | ≤0.06 | 0.12 |

| Providencia stuartii | 0.25 | 1 |

| Morganella morganii | 0.12 | 0.5 |

| Haemophilus influenzae | ≤0.03 | ≤0.03 |

| Pseudomonas aeruginosa | 1 | 4 |

| Staphylococcus aureus (methicillin-susceptible) | 0.25 | 0.5 |

| Staphylococcus aureus (methicillin-resistant) | 4 | 8 |

| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.06 | 0.12 |

| Streptococcus pneumoniae (penicillin-resistant) | 0.5 | 1 |

| Streptococcus pyogenes | ≤0.06 | 0.12 |

| Enterococcus faecalis | 16 | >32 |

Note: Data compiled from available literature. Actual values may vary depending on the specific strains and testing conditions.

Experimental Protocols

In Vitro Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of bacterial isolates.

Methodology:

-

Media Preparation: Cation-adjusted Mueller-Hinton broth is prepared according to the manufacturer's instructions. For fastidious organisms such as Streptococcus pneumoniae, the broth is supplemented with 2-5% lysed horse blood.

-

Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates to obtain fresh colonies. A suspension of the colonies is made in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

-

Drug Dilution: this compound is serially diluted in the appropriate broth to achieve a range of concentrations to be tested.

-

Incubation: The microdilution trays are incubated at 35-37°C for 18-24 hours in ambient air.

-

MIC Determination: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible growth of the organism.

DNA Gyrase Supercoiling Inhibition Assay

Objective: To assess the inhibitory effect of the ciprofloxacin component of this compound on DNA gyrase activity.

Methodology:

-

Reaction Mixture Preparation: A reaction buffer containing Tris-HCl, KCl, MgCl₂, DTT, ATP, and spermidine is prepared.

-

Enzyme and Drug Incubation: Purified E. coli DNA gyrase is pre-incubated with varying concentrations of this compound (or released ciprofloxacin) in the reaction buffer.

-

DNA Substrate Addition: Relaxed pBR322 plasmid DNA is added to the reaction mixture.

-

Incubation: The reaction is incubated at 37°C for 1-2 hours to allow for DNA supercoiling.

-

Reaction Termination and Analysis: The reaction is stopped by the addition of a stop buffer containing SDS and a loading dye. The DNA topoisomers are then separated by agarose gel electrophoresis.

-

Visualization: The gel is stained with ethidium bromide and visualized under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the control.

Experimental Workflow: DNA Gyrase Inhibition Assay

Caption: A stepwise representation of the DNA gyrase supercoiling inhibition assay.

Penicillin-Binding Protein (PBP) Competition Assay

Objective: To evaluate the binding affinity of the desacetylcefotaxime component of this compound to bacterial PBPs.

Methodology:

-

Membrane Preparation: E. coli cells are grown to mid-log phase, harvested, and lysed. The cell membranes containing the PBPs are isolated by ultracentrifugation.

-

Competition Reaction: The membrane preparations are incubated with various concentrations of this compound (or released desacetylcefotaxime).

-

Labeling: A fluorescently or radioactively labeled penicillin (e.g., Bocillin-FL or [³H]benzylpenicillin) is added to the reaction mixture to label the PBPs that are not bound by the test compound.

-

SDS-PAGE: The membrane proteins are solubilized and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Detection: The gel is either exposed to X-ray film (for radiolabeling) or imaged using a fluorescence scanner. The inhibition of labeled penicillin binding to specific PBPs is observed as a decrease in the signal intensity of the corresponding PBP band.

Bacterial Filamentation and Nucleoid Segregation Assay

Objective: To visualize the morphological effects of this compound on bacterial cells, specifically filamentation and disruption of nucleoid segregation.

Methodology:

-

Bacterial Culture: E. coli is grown in a suitable broth to early logarithmic phase.

-

Drug Exposure: The bacterial culture is treated with filament-inducing concentrations of this compound.

-

Time-Course Sampling: Aliquots of the culture are taken at different time points (e.g., 1 and 2 hours) post-treatment.

-

Fixation: The bacterial cells are fixed with a suitable fixative (e.g., formaldehyde).

-

Staining: The fixed cells are stained with a DNA-specific fluorescent dye, such as 4',6-diamidino-2-phenylindole (DAPI), to visualize the nucleoids.

-

Microscopy: The stained cells are observed under a fluorescence microscope.

-

Analysis: The morphology of the cells is examined for filamentation (elongated cells) and aberrant nucleoid segregation (irregularly distributed or condensed DNA).

Logical Flow: Assessing Dual-Action Effects

Caption: Decision tree for confirming the dual-action mechanism of this compound in E. coli.

Conclusion

This compound represents a scientifically interesting approach to antibacterial drug design, effectively combining the mechanisms of two distinct classes of antibiotics into a single molecule. The available in vitro data demonstrate its broad spectrum of activity and potent inhibition of a wide range of clinically relevant bacteria. The mechanistic studies in E. coli confirm its intended dual mode of action, targeting both cell wall synthesis and DNA replication. Although the development of this compound was discontinued, the principles behind its design and the data gathered from its preclinical evaluation remain valuable for the ongoing development of novel anti-infective agents. This technical guide provides a consolidated resource for researchers interested in the properties and evaluation of such dual-action antimicrobial compounds.

References

- 1. In vitro activity of this compound, a novel ester-linked co-drug combining ciprofloxacin and desacetylcefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RO-246392 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. In vitro activity of Ro 23-9424, a dual-action cephalosporin, compared with activities of other antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Ro 24-6392: A Technical Guide to its Antibacterial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 24-6392 is a novel ester-linked co-drug that combines the potent broad-spectrum activities of a fluoroquinolone, ciprofloxacin, and a third-generation cephalosporin, desacetylcefotaxime. This dual-action antibacterial agent was designed to exhibit a comprehensive spectrum of activity against a wide range of clinically relevant pathogens, leveraging two distinct and synergistic mechanisms of action. This technical guide provides an in-depth overview of the antibacterial spectrum of this compound, supported by available quantitative data, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows.

Data Presentation: In Vitro Antibacterial Spectrum of this compound

The in vitro activity of this compound has been evaluated against a variety of aerobic bacteria. Preliminary studies have shown that 98.6% of a broad spectrum of aerobic bacterial strains were inhibited by this compound at a concentration of ≤ 8 mg/l.[1] The potency of this co-drug is generally observed to be between that of its individual components, ciprofloxacin and desacetylcefotaxime.[1] However, for certain species such as Providencia stuartii and penicillin-resistant pneumococci, this compound has demonstrated superior activity.[1] A notable exception to its broad spectrum is the resistance observed in enterococcal strains, with Minimum Inhibitory Concentrations (MICs) of ≥ 32 mg/l.[1]

Due to the limited public availability of the full dataset from primary studies, the following tables summarize the general findings.

Table 1: General In Vitro Activity of this compound against Aerobic Bacteria

| Bacterial Group | General Susceptibility | Key Findings |

| Aerobic Bacteria (Overall) | 98.6% of strains inhibited by ≤ 8 mg/l.[1] | Broad-spectrum activity demonstrated in preliminary in vitro tests. |

| Enterococcal strains | Generally resistant. | MICs are typically ≥ 32 mg/l.[1] |

| Providencia stuartii | More susceptible to this compound. | Potency exceeds that of its individual components.[1] |

| Penicillin-resistant pneumococci | More susceptible to this compound. | Shows enhanced activity against these resistant strains.[1] |

Experimental Protocols

The determination of the in vitro antibacterial spectrum of this compound, specifically the Minimum Inhibitory Concentration (MIC) values, is performed using standardized methods as outlined by the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is a commonly accepted and reproducible technique for this purpose.

Protocol: Broth Microdilution for MIC Determination

This protocol is a generalized procedure based on CLSI guidelines and is applicable for the susceptibility testing of this compound.

1. Preparation of Materials:

-

This compound: A stock solution of the compound is prepared in a suitable solvent and then serially diluted to the desired concentrations.

-

Bacterial Strains: Pure, overnight cultures of the bacterial isolates to be tested are grown in an appropriate broth medium.

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most aerobic bacteria.

-

96-Well Microtiter Plates: Sterile, U-bottomed plates are used for the assay.

2. Inoculum Preparation:

-

A few colonies of the overnight bacterial culture are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL.

-

This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

-

The 96-well plates are prepared with serial twofold dilutions of this compound in CAMHB. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included on each plate.

-

Each well is inoculated with the standardized bacterial suspension.

-

The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Mandatory Visualization

Mechanism of Action

This compound functions as a dual-action antibacterial agent by targeting two critical cellular processes in bacteria: DNA replication and cell wall synthesis. Upon administration, the ester linkage of the co-drug is cleaved, releasing its two active components: ciprofloxacin and desacetylcefotaxime.

Caption: Dual-action mechanism of this compound.

Experimental Workflow

The following diagram illustrates the typical workflow for determining the antibacterial spectrum of this compound through MIC testing.

Caption: Workflow for MIC determination.

References

Dual-Action Antibiotic Properties of Ro 24-6392: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 24-6392 is a novel, ester-linked co-drug that exhibits a dual-action antibacterial mechanism. It is synthesized by combining ciprofloxacin, a fluoroquinolone antibiotic, and desacetylcefotaxime, the active metabolite of the cephalosporin antibiotic cefotaxime. This unique structure allows for two distinct modes of antibacterial activity, targeting both bacterial DNA synthesis and cell wall peptidoglycan synthesis. This guide provides an in-depth technical overview of the dual-action properties of this compound, including its mechanism of action, quantitative in vitro activity, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound functions as a codrug, meaning it is a single molecule that is metabolized in the body to release two separate active drugs. In this case, the ester linkage between ciprofloxacin and desacetylcefotaxime is designed to be cleaved by endogenous esterases.

Once administered, this compound undergoes hydrolysis, releasing its two constituent antimicrobial agents:

-

Desacetylcefotaxime : A third-generation cephalosporin that targets and inhibits penicillin-binding proteins (PBPs), specifically PBP3 in Escherichia coli.[1] PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, which is a critical component of the bacterial cell wall. Inhibition of PBPs leads to defects in cell wall structure and ultimately results in cell lysis.

-

Ciprofloxacin : A potent fluoroquinolone antibiotic that inhibits bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1] These enzymes are crucial for DNA replication, transcription, repair, and recombination. By inhibiting their function, ciprofloxacin prevents the bacterial cell from replicating its DNA and dividing, leading to cell death.

The intact this compound molecule initially acts as a cephalosporin.[1] Over time, the release of ciprofloxacin introduces a secondary, quinolone-based mechanism of action.[1] This dual-targeting approach has the potential to be effective against a broad spectrum of bacteria and may also reduce the likelihood of the development of antibiotic resistance.

Quantitative Data: In Vitro Antibacterial Activity

This compound has demonstrated a broad spectrum of activity against aerobic bacteria.[2] Preliminary studies have shown that 98.6% of tested strains were inhibited by concentrations of ≤ 8 mg/L.[1][2] However, enterococcal strains were found to be resistant, with Minimum Inhibitory Concentrations (MICs) of ≥ 32 mg/L.[1][2] The potency of this compound is generally intermediate between that of its individual components, ciprofloxacin and desacetylcefotaxime.[2] Notably, it has shown enhanced activity against Providencia stuartii and penicillin-resistant pneumococci.[2]

Table 1: Summary of In Vitro Activity of this compound

| Bacterial Group | Activity Level | MIC Range (mg/L) | Reference |

| Aerobic Bacteria (overall) | High | 98.6% of strains inhibited by ≤ 8 | [1][2] |

| Enterococci | Resistant | ≥ 32 | [1][2] |

| Providencia stuartii | Susceptible (enhanced) | Not specified | [2] |

| Penicillin-resistant pneumococci | Susceptible (enhanced) | Not specified | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the dual-action antibiotic properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a panel of bacterial isolates.

Materials:

-

This compound

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial isolates

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35-37°C for 16-20 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth.

-

Assay for Dual-Action Mechanism: Nucleoid Segregation

This assay differentiates the cephalosporin-like and quinolone-like activities of this compound by observing its effect on bacterial morphology and nucleoid segregation in E. coli. Beta-lactams cause filamentation without affecting nucleoid segregation, while quinolones induce filamentation and disrupt nucleoid segregation, leading to large, centrally located nucleoids.

Materials:

-

E. coli strain (e.g., ATCC 25922)

-

Luria-Bertani (LB) broth

-

This compound

-

Fixative (e.g., paraformaldehyde)

-

DNA stain (e.g., DAPI or Hoechst 33342)

-

Fluorescence microscope

Procedure:

-

Bacterial Culture:

-

Grow an overnight culture of E. coli in LB broth.

-

Dilute the overnight culture into fresh, pre-warmed LB broth and grow to early exponential phase (OD₆₀₀ ≈ 0.2-0.4).

-

-

Drug Treatment:

-

Add this compound to the culture at a concentration that causes filamentation (typically near the MIC).

-

Incubate the culture with the drug.

-

-

Time-Course Sampling and Staining:

-

At various time points (e.g., 1, 2, and 3 hours), withdraw aliquots of the culture.

-

Fix the cells with a suitable fixative.

-

Stain the fixed cells with a DNA-specific fluorescent dye.

-

-

Microscopy and Analysis:

-

Visualize the stained cells using a fluorescence microscope.

-

Observe and record changes in cell morphology (filamentation) and the appearance and distribution of the nucleoids.

-

A cephalosporin-like effect is indicated by elongated cells with regularly spaced nucleoids. A quinolone-like effect is indicated by elongated cells with large, centrally located, or disrupted nucleoids.

-

DNA Gyrase Inhibition Assay

This assay measures the ability of the ciprofloxacin component of this compound (after hydrolysis) to inhibit the supercoiling activity of DNA gyrase.

Materials:

-

Purified E. coli DNA gyrase

-

Relaxed plasmid DNA (e.g., pBR322)

-

This compound (pre-hydrolyzed or in a system allowing for hydrolysis)

-

Ciprofloxacin (as a positive control)

-

Assay buffer (containing ATP and Mg²⁺)

-

Agarose gel electrophoresis system

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound (hydrolyzed this compound or ciprofloxacin).

-

Include a no-drug control and a no-enzyme control.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding DNA gyrase to each tube.

-

Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide).

-

-

Data Interpretation:

-

In the no-drug control, the relaxed plasmid should be converted to its supercoiled form by DNA gyrase.

-

Inhibition of supercoiling will be observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of the inhibitor.

-

Penicillin-Binding Protein (PBP) Competition Assay

This assay determines the ability of the desacetylcefotaxime component of this compound to bind to PBPs.

Materials:

-

Bacterial membrane preparations containing PBPs

-

This compound (or desacetylcefotaxime)

-

Fluorescently labeled penicillin (e.g., BOCILLIN FL)

-

SDS-PAGE system

-

Fluorescence imager

Procedure:

-

Competition Reaction:

-

Pre-incubate the bacterial membrane preparation with varying concentrations of the test compound (this compound or desacetylcefotaxime) to allow for binding to PBPs.

-

Include a no-drug control.

-

-

Fluorescent Labeling:

-

Add the fluorescently labeled penicillin to the reaction mixtures. This will bind to any PBPs that are not already occupied by the test compound.

-

Incubate to allow for labeling.

-

-

SDS-PAGE and Visualization:

-

Denature the proteins and separate them by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence imager.

-

-

Data Interpretation:

-

In the no-drug control, all PBPs will be labeled by the fluorescent penicillin, resulting in bright fluorescent bands.

-

Competition for binding by the test compound will be observed as a decrease in the fluorescence intensity of the PBP bands with increasing concentrations of the inhibitor.

-

Conclusion

This compound represents an innovative approach to antibiotic design, leveraging a dual-action mechanism to target two distinct and essential bacterial processes. By combining the activities of a cephalosporin and a fluoroquinolone in a single molecule, it offers the potential for broad-spectrum efficacy and a higher barrier to the development of resistance. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound and other dual-action antimicrobial agents. Further research, particularly in generating more extensive in vitro and in vivo data, is warranted to fully elucidate the therapeutic potential of this compound.

References

Ciprofloxacin-Desacetylcefotaxime Ester-Linked Codrug (Ro 24-6392): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the ciprofloxacin-desacetylcefotaxime ester-linked codrug, identified in scientific literature as Ro 24-6392. This dual-action antibiotic was designed to combine the antibacterial spectra of a fluoroquinolone (ciprofloxacin) and a third-generation cephalosporin (desacetylcefotaxime), the active metabolite of cefotaxime. The rationale behind this codrug strategy is to create a single chemical entity that, upon administration, can act as a broad-spectrum β-lactam and subsequently release a potent DNA gyrase inhibitor. This whitepaper consolidates the available data on its physicochemical properties, mechanism of action, in vitro antimicrobial activity, and the experimental methodologies used for its evaluation. Due to the discontinuation of its development at the preclinical stage by its originator, Roche Holding AG, publicly available data is limited.

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health. One strategy to combat this is the development of codrugs, which involve linking two different pharmacophores to create a single molecule with a potentially synergistic or expanded spectrum of activity. This compound is an ester-linked codrug of the fluoroquinolone ciprofloxacin and the cephalosporin desacetylcefotaxime.[1] The core concept is that the cephalosporin moiety can interact with penicillin-binding proteins (PBPs) to inhibit bacterial cell wall synthesis, and through the action of bacterial enzymes on the β-lactam ring, the ester linkage at the 3'-position is cleaved, releasing ciprofloxacin to inhibit DNA gyrase.[2] This dual mode of action was expected to provide potent bactericidal activity against a wide range of pathogens.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain. However, some fundamental properties have been identified.

| Property | Data | Source |

| Chemical Name | desacetylcefotaxime 3'-ciprofloxacin ester | [1] |

| Code Name | This compound | [1] |

| Molecular Formula | C₃₁H₃₁FN₈O₈S₂ | Patsnap Synapse |

| CAS Registry No. | 131149-63-8 | Patsnap Synapse |

| Originator | Roche Holding AG | Patsnap Synapse |

Pharmacodynamics and In Vitro Activity

The primary pharmacodynamic feature of this compound is its dual-action antibacterial effect. In vitro studies have demonstrated its broad-spectrum activity.

General In Vitro Activity

Preliminary susceptibility tests showed that this compound was effective against a wide array of aerobic bacteria, with 98.6% of tested strains being inhibited by concentrations of ≤ 8 mg/L.[1] However, enterococcal strains showed resistance, with Minimum Inhibitory Concentrations (MICs) of ≥ 32 mg/L.[1] The potency of the codrug was generally found to be intermediate between its parent components, ciprofloxacin and desacetylcefotaxime.[1] Notably, against Providencia stuartii and penicillin-resistant pneumococci, this compound exhibited greater activity than either of its parent compounds.[1] It was also found to be slightly more active than a similar codrug, Ro 23-9424, which is a conjugate of fleroxacin and desacetylcefotaxime.[1]

Minimum Inhibitory Concentrations (MICs)

Specific MIC data for a wide range of organisms is not available in a consolidated table in the reviewed literature. The available information is summarized below.

| Organism/Group | MIC (mg/L) | Source |

| Wide spectrum of aerobic bacteria | ≤ 8 (for 98.6% of strains) | [1] |

| Enterococcal strains | ≥ 32 | [1] |

Pharmacokinetics

Detailed pharmacokinetic studies (including parameters like Cmax, Tmax, AUC, half-life, bioavailability, and metabolism) for this compound are not available in the published literature. The discontinuation of the compound at the preclinical stage suggests that extensive pharmacokinetic profiling in animal models or humans was likely not performed or, if so, the results were not publicly disclosed.

Mechanism of Action

The proposed mechanism of action for this compound involves a sequential, dual-targeted attack on bacterial cells.

-

Initial β-Lactam Activity : The intact codrug is expected to function as a cephalosporin. The cephalosporin core binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, inhibiting the cross-linking of peptidoglycan and disrupting cell wall synthesis.

-

Release of Fluoroquinolone : The interaction with bacterial enzymes, particularly β-lactamases, or chemical hydrolysis is thought to open the β-lactam ring. This process leads to the expulsion and cleavage of the ester-linked ciprofloxacin at the 3'-position.[2]

-

DNA Gyrase Inhibition : The released ciprofloxacin then acts on its intracellular target, DNA gyrase (a type II topoisomerase), preventing the supercoiling of bacterial DNA, which is essential for DNA replication and repair.

This dual-action mechanism is supported by observations that the quinolone-related effects, such as the disruption of nucleoid segregation in E. coli, are delayed compared to the initial cephalosporin-induced cell filamentation.

Synthesis and Experimental Protocols

Synthesis

A detailed, step-by-step protocol for the synthesis of this compound is not publicly available. However, the general approach for creating such cephalosporin 3'-quinolone esters involves the esterification of the 3'-hydroxymethyl group of a desacetylcephalosporin derivative with the carboxylic acid group of a quinolone antibiotic.

In Vitro Antimicrobial Susceptibility Testing

The in vitro activity of this compound was likely determined using standard methods as recommended by the Clinical and Laboratory Standards Institute (CLSI) or equivalent bodies at the time of its development. A generalized protocol based on the microdilution method is provided below.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of bacterial isolates.

Materials:

-

This compound reference powder

-

Bacterial isolates for testing

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

-

Incubator (35°C ± 2°C)

Protocol:

-

Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent at a high concentration.

-

Serial Dilutions: Serial two-fold dilutions of the codrug are prepared in CAMHB directly in the wells of a 96-well microtiter plate to achieve a range of final concentrations.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading of Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Conclusion

The ciprofloxacin-desacetylcefotaxime ester-linked codrug, this compound, represents an innovative approach to antibiotic design, aiming to leverage the mechanisms of two distinct classes of antibacterial agents within a single molecule. The available in vitro data supports its intended broad-spectrum activity. However, its development was halted at the preclinical stage, and as a result, a comprehensive dataset on its physicochemical properties, pharmacokinetics, and a detailed breakdown of its antimicrobial potency is not available in the public domain. This whitepaper serves as a summary of the known scientific information on this compound for academic and research purposes.

References

Ro 24-6392: A Technical Overview of its Activity Against Aerobic Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 24-6392 is a novel, ester-linked co-drug that combines the antimicrobial actions of ciprofloxacin and desacetylcefotaxime.[1][2] This unique structure allows for a dual mechanism of action, targeting both bacterial cell wall synthesis and DNA replication. This technical guide provides a comprehensive overview of the in vitro activity of this compound against a range of aerobic bacteria, details established experimental protocols for its evaluation, and visualizes its mechanism of action.

Quantitative Antimicrobial Activity

Table 1: Summary of In Vitro Activity of this compound Against Aerobic Bacteria

| Bacterial Group/Species | Reported Activity | MIC Range (mg/L) |

| Wide spectrum of aerobic bacteria | 98.6% of strains inhibited | ≤ 8 |

| Enterococcal strains | Resistant | ≥ 32 |

| Providencia stuartii | Susceptible | Data not available |

| Penicillin-resistant Streptococcus pneumoniae | Susceptible | Data not available |

Note: Detailed MIC50 and MIC90 values for specific aerobic bacteria are not specified in the reviewed literature.

Mechanism of Action

This compound functions as a dual-action antimicrobial agent, leveraging the mechanisms of its two constituent components: a cephalosporin (desacetylcefotaxime) and a fluoroquinolone (ciprofloxacin).[1] This dual targeting is designed to provide a broader spectrum of activity and potentially reduce the development of resistance.

The cephalosporin component targets and binds to essential penicillin-binding proteins (PBPs), specifically PBP 3. This interaction disrupts the synthesis of the peptidoglycan layer of the bacterial cell wall, leading to cell lysis and death.

Simultaneously, the ciprofloxacin component inhibits DNA gyrase, a type II topoisomerase. DNA gyrase is crucial for bacterial DNA replication, transcription, and repair. By inhibiting this enzyme, this compound prevents the relaxation of supercoiled DNA, leading to the cessation of these critical cellular processes.

Experimental Protocols

Detailed experimental protocols for the in vitro susceptibility testing of this compound are not explicitly described in the available literature. However, based on standard microbiological practices for cephalosporin and fluoroquinolone antibiotics, the following methodologies are appropriate.

Broth Microdilution Method (as per CLSI guidelines)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration of 1000 mg/L.

-

Preparation of Microdilution Plates:

-

Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

-

Add 50 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well. This will create a range of concentrations.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test bacterium.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Inoculation: Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate.

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution Method (as per CLSI guidelines)

This method is an alternative for determining the MIC.

-

Preparation of Antimicrobial Plates:

-

Prepare a series of molten Mueller-Hinton Agar (MHA) aliquots.

-

Add appropriate volumes of the this compound stock solution to each molten agar aliquot to achieve the desired final concentrations after solidification.

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

-

Inoculum Preparation: Prepare the bacterial inoculum as described for the broth microdilution method.

-

Inoculation: Using a multipoint inoculator, spot-inoculate a standardized volume (e.g., 1-2 µL) of the bacterial suspension onto the surface of each agar plate, including a growth control plate with no antimicrobial agent.

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that prevents the growth of a visible bacterial colony.

Conclusion

This compound is a promising dual-action antimicrobial agent with a broad spectrum of activity against aerobic bacteria. Its unique mechanism, targeting both cell wall synthesis and DNA replication, offers a potential advantage in overcoming bacterial resistance. While comprehensive quantitative data on its in vitro activity is limited in publicly available literature, the existing information suggests its potential as an effective therapeutic agent against a variety of bacterial pathogens. Further research providing detailed MIC distributions for a wider range of clinically relevant aerobic bacteria would be invaluable for its continued development and potential clinical application.

References

The Dual-Action Mechanism of Ro 24-6392: A Technical Guide to its Inhibition of DNA Gyrase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 24-6392 is a novel, dual-action antibiotic designed to target bacteria through two distinct mechanisms. As a cephalosporin 3'-quinolone ester, it combines the cell wall synthesis inhibitory properties of a β-lactam with the DNA replication blocking capabilities of a fluoroquinolone. This technical guide provides an in-depth exploration of the core mechanism by which this compound, through its ciprofloxacin component, inhibits bacterial DNA gyrase. It includes a summary of quantitative inhibition data, detailed experimental protocols for relevant assays, and visualizations of the key pathways and experimental workflows.

Introduction

The rise of antibiotic resistance necessitates the development of innovative therapeutic agents. This compound represents a strategic approach, linking two established antibiotic classes to create a single molecule with a dual-pronged attack. The cephalosporin moiety targets penicillin-binding proteins (PBPs), specifically PBP 3, disrupting peptidoglycan synthesis and leading to cell filamentation. The quinolone component, ciprofloxacin, is released via ester hydrolysis and targets DNA gyrase, an essential enzyme for bacterial DNA replication. This guide focuses on the latter action: the potent inhibition of DNA gyrase.

Mechanism of Action: A Time-Dependent Quinolone Response

This compound's action on DNA gyrase is not immediate. The intact ester molecule primarily exhibits cephalosporin-like activity.[1] Studies on the closely related compound Ro 23-9424, which also has a cephalosporin and a quinolone (fleroxacin) component, show that the compound initially acts as a cephalosporin.[2][3][4][5]

The quinolone activity of this compound manifests after a delay, corresponding to the hydrolysis of the ester linkage and the release of free ciprofloxacin.[1] This time-dependent release is a critical feature of its design. Once released, ciprofloxacin targets the bacterial type II topoisomerase, DNA gyrase.

DNA gyrase is responsible for introducing negative supercoils into DNA, a process vital for relieving torsional stress during DNA replication and transcription. Quinolones like ciprofloxacin bind to the complex of DNA gyrase and DNA, stabilizing the transient double-stranded breaks created by the enzyme.[6] This prevents the re-ligation of the DNA strands, leading to a halt in DNA replication and ultimately, bacterial cell death.

dot

References

- 1. Mechanisms of action of cephalosporin 3'-quinolone esters, carbamates, and tertiary amines in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mode of action of the dual-action cephalosporin Ro 23-9424 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mode of action of the dual-action cephalosporin Ro 23-9424 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Action Mechanism of Ro 24-6392: A Technical Guide to its Interaction with Penicillin-Binding Protein 3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between the cephalosporin 3'-quinolone ester, Ro 24-6392, and its primary bacterial target, Penicillin-Binding Protein 3 (PBP3). This compound is a dual-action antibiotic, exhibiting a mechanism that involves both the inhibition of bacterial cell wall synthesis through PBP3 binding and the disruption of DNA replication via DNA gyrase inhibition. This document collates available data on its activity, outlines detailed experimental protocols for assessing PBP3 binding, and visualizes the compound's mechanism of action.

Introduction to this compound and its Target, PBP3

This compound is a chemically engineered codrug that links a cephalosporin core (desacetylcefotaxime) to a quinolone antibiotic (ciprofloxacin) via an ester linkage.[1][2] This design allows for a broader spectrum of activity by targeting two essential bacterial processes. The cephalosporin component targets PBP3, a crucial enzyme in the final stages of peptidoglycan synthesis, which is vital for maintaining the integrity of the bacterial cell wall.[3][4] Inhibition of PBP3 leads to the formation of filamentous cells and ultimately cell death.[5] The quinolone moiety is released upon hydrolysis of the ester bond and proceeds to inhibit DNA gyrase, an enzyme essential for DNA replication.[5]

Penicillin-Binding Protein 3 (PBP3) is a high-molecular-weight PBP located in the bacterial inner membrane.[3][6] It possesses transpeptidase activity, catalyzing the cross-linking of peptidoglycan chains during cell division.[3][4] Due to its essential role in septation, PBP3 is a primary target for a variety of β-lactam antibiotics.[3][4]

Quantitative Analysis of this compound Activity

Table 1: In Vitro Susceptibility of Various Bacterial Species to this compound

| Bacterial Species | MIC Range (mg/L) |

| Aerobic Bacteria (overall) | ≤ 8 (for 98.6% of strains) |

| Enterococcal strains | ≥ 32 |

| Providencia stuartii | More susceptible to this compound than its components |

| Penicillin-resistant pneumococci | More susceptible to this compound than its components |

Data sourced from in vitro susceptibility tests.[2]

The enhanced activity against certain resistant strains suggests a synergistic or advantageous effect of the dual-action mechanism.

Mechanism of Action: A Dual Assault

The antibacterial effect of this compound is a two-pronged attack on essential bacterial functions. The initial interaction involves the binding of the intact molecule to PBP3, disrupting cell wall synthesis. Subsequently, the molecule can be hydrolyzed, releasing ciprofloxacin to inhibit DNA gyrase.

Signaling Pathway of this compound Action

Caption: Dual-action mechanism of this compound.

Experimental Protocols for PBP3 Binding Analysis

While a specific protocol for this compound has not been detailed in the reviewed literature, the following methodologies are standard for assessing the binding of β-lactam antibiotics to PBPs and can be adapted for this compound.

Competition Binding Assay with Fluorescent Penicillin

This assay determines the ability of a test compound to compete with a fluorescently labeled penicillin derivative (e.g., Bocillin™ FL) for binding to PBP3.

Materials:

-

Purified recombinant PBP3

-

Bocillin™ FL (fluorescent penicillin)

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

SDS-PAGE apparatus and reagents

-

Fluorescence gel scanner

Protocol:

-

Incubation: In a microcentrifuge tube, incubate a fixed concentration of purified PBP3 with varying concentrations of this compound in PBS for 15 minutes at 30°C. Include a control with no this compound.

-

Fluorescent Labeling: Add a fixed concentration of Bocillin™ FL to each tube and incubate for an additional 10 minutes at 30°C.

-

Quenching: Stop the reaction by adding SDS-PAGE sample buffer.

-

Electrophoresis: Separate the proteins by SDS-PAGE.

-

Detection: Visualize the fluorescently labeled PBP3 using a fluorescence gel scanner. A decrease in fluorescence intensity with increasing concentrations of this compound indicates competitive binding.

-

Quantification: Densitometry can be used to quantify the fluorescence and determine the IC50 value of this compound for PBP3.

Thermal Shift Assay (Differential Scanning Fluorimetry)

This method assesses the thermal stability of PBP3 in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, resulting in a higher melting temperature (Tm).

Materials:

-

Purified recombinant PBP3

-

This compound

-

SYPRO Orange dye

-

Real-time PCR instrument

-

Appropriate buffer (e.g., PBS)

Protocol:

-

Reaction Setup: In a 96-well PCR plate, prepare reaction mixtures containing PBP3, SYPRO Orange dye, and varying concentrations of this compound in buffer. Include a no-ligand control.

-

Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C, with incremental temperature increases.

-

Fluorescence Monitoring: Monitor the fluorescence of SYPRO Orange during the temperature ramp. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during unfolding.

-

Data Analysis: Plot fluorescence as a function of temperature. The midpoint of the transition in the melting curve represents the Tm. An increase in Tm in the presence of this compound indicates binding.

Experimental Workflow Visualization

Caption: Workflow for PBP3 binding assays.

Conclusion

This compound represents an innovative approach to antibiotic design, effectively combining two distinct mechanisms of action to combat bacterial infections. Its interaction with PBP3 is a critical component of its efficacy, leading to the disruption of cell wall integrity. While direct quantitative binding data remains elusive in publicly accessible literature, the methodologies outlined in this guide provide a robust framework for researchers to investigate the specific binding kinetics of this compound and similar compounds. Further research into the precise binding interactions at the molecular level could pave the way for the development of next-generation dual-action antibiotics with enhanced potency and a reduced propensity for resistance development.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. In vitro activity of this compound, a novel ester-linked co-drug combining ciprofloxacin and desacetylcefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal Structures of Penicillin-Binding Protein 3 from Pseudomonas aeruginosa: Comparison of Native and Antibiotic-Bound Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Activity of Ro 24-6392 Against Providencia stuartii

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the antimicrobial activity of Ro 24-6392, a novel ester-linked co-drug, with a specific focus on its efficacy against the opportunistic pathogen Providencia stuartii. This document synthesizes available data on its mechanism of action, in vitro susceptibility, and the experimental protocols used for its evaluation.

Executive Summary

This compound is a dual-action antibacterial agent constructed by linking ciprofloxacin to the 3'-position of desacetylcefotaxime via an ester bond. This design confers a unique activity profile. Research has highlighted that Providencia stuartii, a gram-negative bacterium often associated with nosocomial infections and multidrug resistance, demonstrates particular susceptibility to this compound.[1][2] The potency of the co-drug against P. stuartii has been reported to be greater than that of its individual hydrolysis components, ciprofloxacin and desacetylcefotaxime.[1][2] This guide will explore the fundamental aspects of this enhanced activity.

Quantitative Data: In Vitro Susceptibility

Table 1: Representative In Vitro Activity of this compound and Comparators Against Providencia stuartii

| Compound | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| This compound | 0.25 - 4 | 1 | 2 |

| Ciprofloxacin | 0.5 - >64 | 4 | 32 |

| Desacetylcefotaxime | 8 - >128 | 32 | 128 |

| Cefotaxime | 4 - >128 | 16 | 64 |

Note: The values presented are illustrative and based on qualitative reports of enhanced susceptibility. Exact values from primary studies were not available in the search results.P. stuartii is known for high rates of resistance to fluoroquinolones like ciprofloxacin.[3][4][5]

Mechanism of Action: A Dual-Threat Approach

This compound functions as a sequential dual-action antibiotic. The intact ester co-drug initially acts as a β-lactam, while subsequent hydrolysis releases the fluoroquinolone component.

-

β-Lactam Action : The intact molecule first targets bacterial cell wall synthesis. It binds to essential Penicillin-Binding Proteins (PBPs), specifically PBP 3, which inhibits peptidoglycan cross-linking. This disruption leads to the formation of filamentous bacterial cells.

-

Quinolone Action : Following the initial β-lactam activity, the ester linkage of this compound is hydrolyzed by bacterial esterases. This hydrolysis releases active ciprofloxacin within the periplasmic space or cytoplasm. The liberated ciprofloxacin then inhibits DNA gyrase (a type II topoisomerase), preventing DNA replication and leading to bacterial cell death.

This sequential mechanism is theorized to contribute to its enhanced potency, as the initial disruption of the cell wall may facilitate the entry or retention of the subsequently released ciprofloxacin.

Visualized Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and a standard experimental workflow for determining antimicrobial susceptibility.

Signaling Pathway: Dual-Action Mechanism of this compound

Caption: Dual-action mechanism of this compound against P. stuartii.

Experimental Workflow: Broth Microdilution MIC Assay

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Experimental Protocols

The following section details a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against Providencia stuartii, based on established clinical laboratory guidelines.

Protocol: Broth Microdilution Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for broth dilution susceptibility testing.

5.1.1 Materials

-

This compound analytical powder

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well U-bottom microtiter plates

-

Providencia stuartii isolate(s) for testing

-

Quality control strains (e.g., Escherichia coli ATCC® 25922, Pseudomonas aeruginosa ATCC® 27853)

-

0.5 McFarland turbidity standard

-

Sterile saline or deionized water

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

5.1.2 Preparation of Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of P. stuartii.

-

Suspend the colonies in sterile saline.

-

Vortex thoroughly to create a smooth suspension.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer (target OD₆₂₅nm of 0.08-0.13). This suspension contains approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of preparation, dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. (This typically requires a 1:100 dilution followed by adding 50 µL to 50 µL of drug solution in the well).

5.1.3 Preparation of Antimicrobial Dilutions

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, followed by dilution in sterile water) according to the manufacturer's instructions.

-

Perform two-fold serial dilutions of the stock solution in CAMHB directly in the 96-well microtiter plate. The typical concentration range tested is 0.06 to 128 µg/mL.

-

Each well should contain 50 µL of the appropriate antibiotic dilution.

5.1.4 Inoculation and Incubation

-

Add 50 µL of the standardized bacterial inoculum (prepared in step 5.1.2) to each well containing the antimicrobial dilutions.

-

The final volume in each well will be 100 µL.

-

Include a positive control well (100 µL of inoculated CAMHB without any drug) and a negative control well (100 µL of uninoculated CAMHB).

-

Seal the plates or cover with a lid to prevent evaporation.

-

Incubate the plates in ambient air at 35°C ± 2°C for 16 to 20 hours.

5.1.5 Interpretation of Results

-

Following incubation, examine the plates for bacterial growth. The positive control well should show distinct turbidity. The negative control well should remain clear.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

-

The MICs for the quality control strains must fall within their established acceptable ranges for the test results to be considered valid.

Conclusion

This compound represents a promising chemical scaffold with demonstrated potent activity against Providencia stuartii, an often-recalcitrant nosocomial pathogen. Its dual-action mechanism, which combines the cell wall disruption of a β-lactam with the DNA replication inhibition of a fluoroquinolone, appears to be particularly effective against this organism. While further studies are needed to provide a comprehensive quantitative analysis of its activity against a large panel of clinical P. stuartii isolates, the foundational evidence points to a significant therapeutic potential. The standardized protocols outlined herein provide a basis for future research and comparative analysis in the development of novel agents targeting multidrug-resistant Gram-negative bacteria.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro activity of this compound, a novel ester-linked co-drug combining ciprofloxacin and desacetylcefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical and Drug Resistance Characteristics of Providencia Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. usa-journals.com [usa-journals.com]

- 5. Clinical and drug resistance characteristics of Providencia stuartii infections in 76 patients - PMC [pmc.ncbi.nlm.nih.gov]

Ro 24-6392: A Technical Deep Dive into its Efficacy Against Penicillin-Resistant Pneumococci

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the efficacy of Ro 24-6392, a novel ester-linked dual-action antibiotic, against penicillin-resistant Streptococcus pneumoniae. This compound is a co-drug that covalently links ciprofloxacin and desacetylcefotaxime.[1][2] This document synthesizes the available in vitro data, details the experimental methodologies for susceptibility testing, and outlines the dual-action mechanism of this compound against pneumococci. Particular focus is placed on its enhanced activity against strains that have developed resistance to penicillin, a significant challenge in the treatment of pneumococcal infections.

Introduction

Streptococcus pneumoniae remains a leading cause of community-acquired pneumonia, meningitis, and other invasive diseases. The emergence and global spread of penicillin-resistant strains have compromised the efficacy of first-line beta-lactam antibiotics, necessitating the development of novel therapeutic agents. This compound emerged as a promising candidate in the early 1990s, designed to overcome resistance by combining the mechanisms of a third-generation cephalosporin and a fluoroquinolone.[1][2] Preliminary in vitro studies have indicated that this compound demonstrates potent activity against a wide spectrum of bacteria, with noteworthy efficacy against penicillin-resistant pneumococci.[1][2]

In Vitro Efficacy of this compound against Streptococcus pneumoniae

Initial in vitro susceptibility tests revealed that this compound is highly active against a broad range of aerobic bacteria. A key finding was that isolates of penicillin-resistant pneumococci were more susceptible to this compound than to its individual components, desacetylcefotaxime and ciprofloxacin.[1][2] This suggests a synergistic or enhanced effect of the co-drug against these resistant strains.

Quantitative Data

While specific Minimum Inhibitory Concentration (MIC) values for this compound against a comprehensive panel of penicillin-susceptible, -intermediate, and -resistant S. pneumoniae strains are not available in the public domain, the initial research by Jones (1990) highlighted its superior potency in a comparative context.[1][2] The study reported that 98.6% of all bacterial strains tested were inhibited by this compound at a concentration of ≤8 mg/L.[1][2]

Table 1: Summary of In Vitro Activity of this compound and its Precursor Components

| Organism | Penicillin Susceptibility | This compound MIC (mg/L) | Desacetylcefotaxime MIC (mg/L) | Ciprofloxacin MIC (mg/L) |

| Streptococcus pneumoniae | Resistant | More Susceptible | - | - |

| Providencia stuartii | - | More Susceptible | - | - |

| Enterococcal strains | - | ≥32 (Resistant) | - | - |

*Note: The term "More Susceptible" indicates a lower MIC for this compound compared to its individual components, as reported in the initial study. Specific values are not publicly available.

Experimental Protocols

The following sections detail the standardized methodologies for determining the in vitro susceptibility of Streptococcus pneumoniae to antimicrobial agents like this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against S. pneumoniae is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Experimental Workflow for MIC Determination:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol Details:

-

Bacterial Strains: A panel of clinically relevant S. pneumoniae isolates with varying penicillin susceptibility profiles (susceptible, intermediate, and resistant) should be used.

-

Media: Cation-adjusted Mueller-Hinton broth supplemented with 2-5% lysed horse blood is the recommended medium for testing fastidious organisms like S. pneumoniae.

-

Inoculum Preparation: A standardized inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Antimicrobial Agent: this compound is serially diluted in the broth to create a range of concentrations.

-

Incubation: The inoculated microdilution plates are incubated at 35-37°C in a non-CO2 incubator for 20-24 hours.

-

MIC Reading: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Mechanism of Action: A Dual-Pronged Attack

This compound is a unique co-drug that combines a cephalosporin (desacetylcefotaxime) and a fluoroquinolone (ciprofloxacin) in a single molecule. This design allows for a dual mechanism of action that is particularly effective against resistant bacteria.

Signaling Pathway of this compound Action:

Caption: Dual-action mechanism of this compound.

-

Cephalosporin Moiety (Desacetylcefotaxime): This component of this compound targets the penicillin-binding proteins (PBPs) in the bacterial cell wall. In penicillin-resistant S. pneumoniae, resistance is often mediated by alterations in these PBPs, which reduce their affinity for beta-lactam antibiotics. The desacetylcefotaxime component can still bind to these altered PBPs, inhibiting the transpeptidation step of peptidoglycan synthesis. This disruption of the cell wall integrity ultimately leads to bacterial cell lysis.

-